2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanone Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanone Hydrochloride is a chemical compound characterized by its trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethanone moiety with an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanone Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-(trifluoromethoxy)benzaldehyde as the starting material.
Formation of the Schiff Base: The benzaldehyde is reacted with an amine, such as methylamine, to form the Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to form the corresponding amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanone Hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The compound can be reduced to form a different amine derivative.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Different amine derivatives.
Substitution: Various substituted phenyl compounds.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanone Hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the interaction of trifluoromethoxy groups with biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanone Hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethoxy group can influence the binding affinity of the compound to various receptors and enzymes, leading to specific biological effects. The exact mechanism may vary depending on the application and the specific molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanone Hydrochloride is similar to other compounds with trifluoromethoxy groups, such as:
2-Amino-6-(trifluoromethoxy)benzoxazole: Used in medicinal chemistry for neuroprotective properties.
3-(Trifluoromethoxy)benzaldehyde: A common starting material in organic synthesis.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C9H9ClF3NO2 |
---|---|
Molekulargewicht |
255.62 g/mol |
IUPAC-Name |
2-amino-1-[3-(trifluoromethoxy)phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C9H8F3NO2.ClH/c10-9(11,12)15-7-3-1-2-6(4-7)8(14)5-13;/h1-4H,5,13H2;1H |
InChI-Schlüssel |
XXFUOKJFNDAZIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(=O)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.